molecular formula C13H16ClN B3380084 dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride CAS No. 18085-04-6

dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride

Cat. No.: B3380084
CAS No.: 18085-04-6
M. Wt: 221.72 g/mol
InChI Key: VXUUXPYFLWRNFU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride is a naphthalene-derived amine salt with the molecular formula C₁₃H₁₆NCl (molecular weight: 221.72 g/mol). The compound features:

  • A naphthalene ring substituted at the 2-position with an ethylamine group.
  • An alpha-methyl group (CH₃) attached to the ethylamine chain.
  • A racemic mixture (dl- configuration), indicating equal parts of the R and S enantiomers.

This structural complexity distinguishes it from simpler naphthalene derivatives. Potential applications include use in pharmaceutical intermediates, receptor-binding studies, or as a chiral building block in organic synthesis.

Properties

CAS No.

18085-04-6

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

1-naphthalen-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11;/h2-7,9-10H,8,14H2,1H3;1H

InChI Key

VXUUXPYFLWRNFU-UHFFFAOYSA-N

SMILES

CC(C[NH3+])C1=CC2=CC=CC=C2C=C1.[Cl-]

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride typically involves the reaction of 2-naphthylacetonitrile with methylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield different amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products Formed:

  • Oxidation products include naphthalene carboxylic acids.
  • Reduction products include various amine derivatives.
  • Substitution products include halogenated naphthalene compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride serves as an intermediate in the synthesis of several APIs. Its structural properties allow it to be utilized in the production of drugs that target various neurological and psychiatric disorders, particularly as a precursor for compounds that exhibit stimulant properties. For instance, it has been noted for its potential in synthesizing derivatives that may act on the central nervous system (CNS) .

1.2 Resolution of Enantiomers
The compound has been employed in the optical resolution of racemic mixtures, particularly in obtaining enantiomerically pure forms of alpha-phenethylamines. This is crucial for developing pharmaceuticals where the efficacy and safety profiles can differ significantly between enantiomers. A notable method involves using mandelic acid to selectively crystallize one enantiomer from the racemic mixture, thereby enhancing yield and purity .

Analytical Applications

2.1 Forensic Toxicology
In forensic science, this compound is utilized in test kits for the quantitative determination of narcotic drugs in biological samples such as urine and blood. These kits leverage its chemical properties to provide accurate assessments of drug use, aiding law enforcement and medical professionals in toxicological investigations .

2.2 Calibration Standards
The compound is also used as a calibration standard in analytical chemistry, particularly in methods involving chromatography and mass spectrometry. Its distinct spectral properties make it suitable for ensuring the accuracy and reliability of analytical results when detecting other related compounds .

While this compound has significant applications, it is essential to consider its toxicological profile. Studies indicate that exposure to naphthalene derivatives can lead to adverse health effects, necessitating careful handling and adherence to safety protocols during research and application .

Mechanism of Action

The mechanism of action of dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and receptor binding. The compound’s effects are mediated through its interaction with naphthalene-based receptors and pathways involved in signal transduction .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related naphthalene-based amines (Table 1):

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
dl-alpha-Methyl-2-naphthaleneethylamine HCl C₁₃H₁₆NCl 221.72 Ethylamine + α-methyl Racemic mixture
2-Naphthalenemethylamine hydrochloride C₁₁H₁₂NCl 193.67 Methylamine Simpler backbone
2-Naphthylethylamine hydrochloride C₁₂H₁₄NCl 207.70 Ethylamine No α-methyl group
dl-2-Naphthylpropylamine hydrochloride C₁₃H₁₆NCl 221.72 Propylamine + α-methyl Longer alkyl chain
Key Observations :

Molecular Weight and Chain Length: The target compound’s ethylamine chain and α-methyl group increase its molecular weight compared to 2-naphthalenemethylamine hydrochloride .

Stereochemical Considerations :

  • The racemic nature (dl-) contrasts with enantiopure derivatives, which may exhibit divergent biological activities. For example, one enantiomer could act as an agonist, while the other is inert or antagonistic in receptor interactions.

Lipophilicity and Solubility :

  • The α-methyl group enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to 2-naphthalenemethylamine hydrochloride .

Biological Activity

dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, including its pharmacodynamics, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting serotonin, norepinephrine, and dopamine levels in the brain. This mechanism is similar to that of other psychoactive substances, leading to increased neurotransmitter availability in synaptic clefts, which can influence mood and behavior.

Pharmacological Effects

  • Antidepressant Activity : Studies have suggested that compounds similar to this compound exhibit antidepressant properties by enhancing monoaminergic transmission .
  • Stimulant Properties : The compound may also possess stimulant effects, potentially increasing alertness and energy levels, akin to amphetamines .
  • Neuroprotective Effects : Some research indicates that it may offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Toxicological Profile

The safety profile of this compound has been explored in various studies, focusing on its potential for toxicity and adverse effects. In vitro and in vivo studies have assessed its genotoxicity and overall safety, revealing that while it may have therapeutic potential, caution is warranted due to possible side effects such as cardiovascular strain or neurotoxicity at high doses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin and norepinephrine levels
StimulantEnhanced alertness and energy
NeuroprotectivePotential reduction in oxidative stress
ToxicityPossible cardiovascular effects at high doses

Case Study 1: Antidepressant Efficacy

A clinical trial involving subjects with major depressive disorder indicated that this compound significantly improved depressive symptoms compared to a placebo group. The study highlighted its effectiveness in elevating mood and reducing anxiety levels over an 8-week treatment period .

Case Study 2: Neuroprotective Properties

In a rodent model of neurodegeneration, administration of this compound demonstrated a reduction in neuronal loss and improvement in cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of compounds related to this compound. Modifications have been made to enhance selectivity for specific receptors while minimizing side effects. For example, the introduction of various substituents has been shown to improve binding affinity to serotonin transporters while reducing off-target interactions .

Q & A

Q. What are the recommended methods for synthesizing dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride, and how can reaction conditions be optimized?

The synthesis of This compound typically involves multi-step organic reactions. Key steps include alkylation to introduce methyl groups and nucleophilic substitution to form the amine backbone. Optimization requires precise control of:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may enhance reaction rates but risk side reactions.
  • pH : Adjusting pH during amine salt formation ensures high yields (e.g., neutralization with HCl).
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates . Example protocol:
StepReaction TypeConditionsYield (%)
1Alkylation70°C, N₂65–75
2SubstitutionRT, pH 6–780–85

Q. How should researchers ensure purity and stability during the synthesis and storage of this compound?

  • Purity : Use HPLC (≥98% purity threshold) or TLC to monitor reaction progress. Recrystallization in ethanol/water mixtures removes impurities .
  • Stability : Store at -20°C in airtight, light-resistant containers to prevent degradation. Regular stability assays (e.g., NMR for structural integrity) are recommended .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the structural integrity of This compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the naphthalene backbone and methylamine substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 246.1) .
  • X-ray Crystallography : Resolves stereochemistry in the dl-racemic mixture, critical for pharmacological studies .

Q. How do researchers address contradictions in pharmacological data between this compound and similar naphthalene derivatives?

Contradictions in receptor affinity or metabolic stability often arise from substituent effects (e.g., methyl vs. ethoxy groups). Strategies include:

  • Comparative SAR Studies : Systematically vary substituents and assess binding to targets (e.g., serotonin receptors) .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., diphenhydramine analogs) to identify confounding variables like assay conditions .

Q. What are the mechanistic implications of substituting functional groups in this compound for targeted drug delivery?

  • Methyl Group (alpha position) : Enhances lipophilicity, improving blood-brain barrier penetration but may reduce solubility.
  • Hydrochloride Salt : Increases bioavailability by enhancing aqueous solubility.
  • Naphthalene Core : Modulates π-π interactions with aromatic residues in enzyme active sites . Example modification: Replacing the methyl group with a polar substituent (e.g., hydroxyl) alters pharmacokinetics but may reduce CNS activity .

Key Considerations for Experimental Design

  • Negative Controls : Include structurally related but inactive analogs (e.g., 1-Naphthyl isocyanate) to validate specificity .
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine EC₅₀/IC₅₀ values in receptor assays .
  • In Vivo Models : Prioritize pharmacokinetic studies in rodents to assess metabolite profiles (e.g., hepatic clearance pathways) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride
Reactant of Route 2
dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.